molecular formula C14H15NO B186177 4-(3,5-Dimethylphenoxy)aniline CAS No. 86823-17-8

4-(3,5-Dimethylphenoxy)aniline

Cat. No. B186177
CAS RN: 86823-17-8
M. Wt: 213.27 g/mol
InChI Key: KUIQDVYCIYFSQV-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It is commonly used in the manufacture of dyes . The compound is an irritant .


Molecular Structure Analysis

The molecular weight of 4-(3,5-Dimethylphenoxy)aniline is 213.28 g/mol . The structure and composition of the polymers synthesized from aniline derivatives have been confirmed by various spectroscopic techniques .


Chemical Reactions Analysis

Anilines are precursors to many industrial chemicals. They are generally regarded as benzene rings that are elaborated to build larger molecules . The presence of a substituent at the aromatic ring of the polymer resulted in a hypsochromic shift of the absorption maxima .


Physical And Chemical Properties Analysis

4-(3,5-Dimethylphenoxy)aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .

Scientific Research Applications

Aniline and Its Derivatives in Scientific Research

Aniline and its derivatives play a crucial role in various scientific applications, extending from materials science to organic synthesis. These compounds are foundational in the development of dyes, polymers, pharmaceuticals, and agrochemicals. Aniline itself, as a parent compound, has been commercially important for over 90 years and is integral to the manufacturing of a vast range of products, from dyes for textiles to pharmaceuticals and explosives (Skeen, 1948).

Advances in Organic Synthesis

The synthesis and functionalization of aniline derivatives are pivotal in organic chemistry, offering pathways to a broad spectrum of functional materials. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers from aniline derivatives represents an innovative approach to creating oxygenated fuels, showcasing the versatility of aniline frameworks in developing environmentally friendly fuel alternatives (Baranowski, Bahmanpour, & Kröcher, 2017).

Polymer Science and Engineering

Aniline derivatives are integral to the production of conductive polymers. Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for example, have garnered significant attention due to their high electrical conductivity and stability, marking them as promising candidates for applications in electronics and energy storage (Gueye, Carella, Faure-Vincent, Demadrille, & Simonato, 2020).

Environmental Chemistry

Aniline derivatives' environmental impact and remediation strategies are also a significant research area. Studies on the aquatic toxicity of bisphenol A, an aniline derivative, illustrate the complex interactions these compounds can have with aquatic ecosystems and underscore the importance of understanding their environmental behaviors for regulation and mitigation purposes (Staples, Woodburn, Caspers, Hall, & Klečka, 2002).

Safety And Hazards

4-(3,5-Dimethylphenoxy)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

properties

IUPAC Name

4-(3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIQDVYCIYFSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235843
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenoxy)aniline

CAS RN

86823-17-8
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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